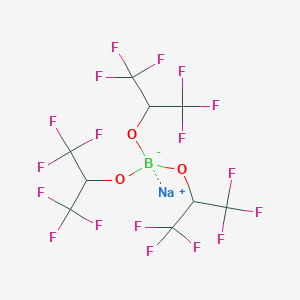

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride

概要

説明

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is a chemical compound known for its reducing properties. It is often used in organic synthesis, particularly for the chemoselective reduction of aldehydes in the presence of ketones . The compound is characterized by its high reactivity and ability to release flammable gas upon contact with water .

準備方法

Synthetic Routes and Reaction Conditions: Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is synthesized through the reaction of sodium borohydride with hexafluoroisopropanol in the presence of a suitable solvent . The reaction typically requires an inert atmosphere to prevent moisture and oxygen from interfering with the process . The product is then purified through crystallization or other suitable methods to achieve the desired purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the compound is often produced in bulk quantities . The use of automated systems and advanced purification techniques helps in maintaining consistency and quality in industrial production .

化学反応の分析

Primary Reduction Reactions

STHB is predominantly used for the chemoselective reduction of aldehydes in the presence of ketones, esters, and other functional groups. This selectivity arises from the steric bulk of the hexafluoroisopropoxy ligands, which hinder access to larger carbonyl substrates like ketones .

Key Reaction:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 1–4 hours (substrate-dependent) |

| Workup | Aqueous extraction or direct isolation |

Example:

Benzaldehyde reduces quantitatively to benzyl alcohol with STHB in THF within 2 hours, while acetophenone remains unaffected under identical conditions .

Functional Group Tolerance

STHB exhibits remarkable compatibility with sensitive functional groups due to its mild reducing power:

| Functional Group | Reactivity with STHB |

|---|---|

| Ketones | No reaction |

| Esters | No reaction |

| Epoxides | Stable |

| Nitriles | Stable |

| Alkenes/Alkynes | No reduction |

This contrasts sharply with traditional reductants like lithium aluminum hydride (LiAlH₄), which reduce esters and epoxides .

Mechanistic Insights

The mechanism involves hydride transfer to the electrophilic carbonyl carbon of aldehydes. The hexafluoroisopropoxy groups enhance boron’s Lewis acidity, polarizing the B–H bond and facilitating hydride donation. Steric hindrance from the bulky ligands prevents close approach to sterically crowded ketones .

Proposed Mechanism:

-

Hydride transfer from boron to aldehyde carbonyl.

-

Formation of alkoxide intermediate.

-

Protonation (via solvent or workup) to yield alcohol.

Comparative Analysis with Common Reductants

STHB’s selectivity is superior to conventional borohydrides:

| Property / Reagent | STHB | NaBH₄ | LiAlH₄ |

|---|---|---|---|

| Aldehyde Reduction | Selective | Selective | Selective |

| Ketone Reduction | None | Moderate | Aggressive |

| Ester Stability | Full | Partial | Reduced |

| Solvent Compatibility | THF, aprotic | Alcohols, H₂O | Ethers |

| Handling | Air-stable in THF | Moisture-sensitive | Pyrophoric |

Limitations and Considerations

-

Substrate Scope: Less effective for bulky aldehydes (e.g., 2,2-dimethylpropanal) .

-

Cost: Higher expense compared to NaBH₄ due to synthetic complexity .

-

Byproduct Management: Borane residues require careful quenching to prevent side reactions.

STHB bridges the gap between traditional borohydrides and highly selective catalysts, offering unparalleled chemoselectivity for aldehyde reductions. Its utility in complex syntheses continues to expand, driven by its predictable reactivity and functional group tolerance.

科学的研究の応用

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Sodium tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-λ²-boranuide |

| SMILES | [Na+].FC(F)(F)C(OB-OC(C(F)(F)F)C(F)(F)F)C(F)(F)F |

| InChI Key | FRRJTMMEYJQWIY-UHFFFAOYSA-N |

Organic Synthesis

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is primarily utilized as a reducing agent in organic synthesis. Its ability to selectively reduce aldehydes to primary alcohols makes it invaluable for synthesizing various organic compounds.

Chemoselective Reductions

This compound is particularly effective in chemoselective reductions where the presence of ketones or other functional groups could complicate the reaction. The selectivity of NaBH(HFIP)₃ allows chemists to achieve desired reductions without affecting other sensitive functional groups.

Case Study: Aldehyde Reduction

In a study focusing on the reduction of various aldehydes using NaBH(HFIP)₃, researchers reported high yields of primary alcohols with minimal side reactions. The selectivity was attributed to the steric hindrance provided by the hexafluoroisopropoxy groups, which shielded ketones from reduction under similar conditions.

Preparation of Ionic Liquids

This compound has also been explored in the preparation of ionic liquids. Its weakly coordinating nature allows it to participate in forming ionic liquid systems that can be used in various applications including catalysis and extraction processes .

Environmental Applications

The compound's unique properties have led to investigations into its potential use in environmental chemistry. Its ability to reduce pollutants and facilitate the breakdown of harmful compounds presents an opportunity for developing greener chemical processes.

Table 2: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Selective reduction of aldehydes to primary alcohols |

| Chemoselective Reductions | High selectivity in reactions involving multiple functional groups |

| Ionic Liquids | Used in the preparation of ionic liquid systems |

| Environmental Chemistry | Potential applications in reducing pollutants |

作用機序

The mechanism of action of Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride involves the transfer of hydride ions to the carbonyl group of aldehydes . The hexafluoroisopropoxy groups stabilize the borohydride, enhancing its reactivity and selectivity . The compound’s ability to release flammable gas upon contact with water is due to the hydrolysis of the borohydride, which generates hydrogen gas .

類似化合物との比較

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is unique in its high selectivity for aldehyde reduction. Similar compounds include Sodium Borohydride and Lithium Aluminum Hydride, which are also used as reducing agents . these compounds lack the selectivity and stability provided by the hexafluoroisopropoxy groups . This makes this compound a preferred choice for specific applications where selectivity is crucial .

生物活性

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is a specialized reducing agent with significant applications in organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and potential implications in medicinal chemistry.

Chemical Structure:

- Molecular Formula: C9H3BF18NaO3

- Molecular Weight: 534.89 g/mol

- CAS Number: 139494-68-1

The compound consists of a sodium ion coordinated to a borohydride moiety that is further substituted with three hexafluoroisopropoxy groups. This unique structure imparts specific reactivity and selectivity in reduction reactions.

Mechanism of Action:

this compound primarily functions as a hydride donor. It selectively reduces aldehydes to primary alcohols while leaving ketones and other functional groups largely unaffected. The mechanism involves the transfer of hydride ions to the carbonyl carbon of aldehydes, facilitating the conversion to alcohols without affecting other functional groups present in the substrate .

Reducing Agent in Organic Synthesis

The compound is extensively utilized in organic synthesis for its chemoselective reduction properties. It is particularly effective in:

- Reduction of Aldehydes: Converts aldehydes to their corresponding primary alcohols.

- Selectivity: Maintains the integrity of ketones and other functional groups during the reaction process.

This selectivity is crucial in synthetic pathways where multiple functional groups are present .

Case Studies and Research Findings

Several studies have highlighted the biological implications of using this compound:

Comparative Analysis with Other Reducing Agents

| Property/Agent | This compound | Sodium Borohydride | Lithium Aluminum Hydride |

|---|---|---|---|

| Selectivity | High for aldehydes | Moderate | Low |

| Functional Group Tolerance | High | Moderate | Low |

| Solvent Compatibility | THF and aprotic solvents | Water and alcohols | Ether |

| Typical Use | Organic synthesis | General reductions | Strong reductions |

This table illustrates that this compound offers superior selectivity for aldehyde reductions compared to other common reducing agents.

特性

InChI |

InChI=1S/C9H3BF18O3.Na/c11-4(12,13)1(5(14,15)16)29-10(30-2(6(17,18)19)7(20,21)22)31-3(8(23,24)25)9(26,27)28;/h1-3H;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRJTMMEYJQWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BF18NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648744 | |

| Record name | Sodium tris(1,1,1,3,3,3-hexafluoropropan-2-olato-kappaO)(hydrido)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139494-68-1 | |

| Record name | Sodium tris(1,1,1,3,3,3-hexafluoropropan-2-olato-kappaO)(hydrido)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。